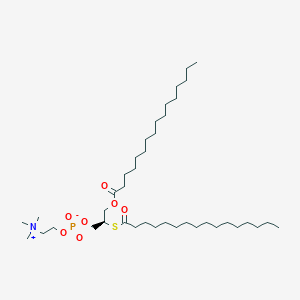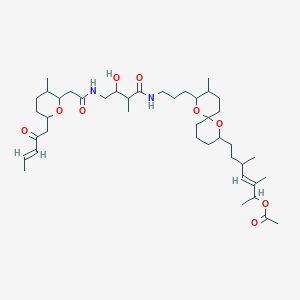
Dcadc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCADC, also known as 2,6-dichloroacetophenone, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DCADC is not fully understood. However, it is believed that DCADC may act as an acetylcholinesterase inhibitor, which could explain its potential applications in the study of enzyme activity.
Biochemical and Physiological Effects:
DCADC has been found to have various biochemical and physiological effects. In addition to its potential as an acetylcholinesterase inhibitor, DCADC has been found to have antioxidant properties. Additionally, DCADC has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DCADC in lab experiments include its relatively simple synthesis method and its potential applications in the synthesis of other compounds and the study of enzyme activity. However, there are also limitations to the use of DCADC in lab experiments. For example, DCADC is not very soluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on DCADC. One potential area of research is the development of new synthetic methods for DCADC that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DCADC and its potential applications in the treatment of cancer and other diseases. Finally, DCADC could be used as a starting point for the development of new compounds with potential applications in medicine and agriculture.
Méthodes De Synthèse
DCADC is synthesized through the reaction of Dcadcbenzoyl chloride with acetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of DCADC, which is a yellow crystalline solid.
Applications De Recherche Scientifique
DCADC has been used in various scientific research applications, including as a reagent for the synthesis of other compounds and as a tool for the study of enzyme activity. DCADC has been found to be a useful reagent for the synthesis of chalcones, which are compounds with potential applications in medicine and agriculture. Additionally, DCADC has been used as a tool for the study of enzyme activity, specifically in the measurement of the activity of the enzyme acetylcholinesterase.
Propriétés
Numéro CAS |
119190-36-2 |
|---|---|
Nom du produit |
Dcadc |
Formule moléculaire |
C27H41NO3 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
Clé InChI |
JDAULUKGZUDSNK-JRZBRKEGSA-N |
SMILES isomérique |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
Synonymes |
17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




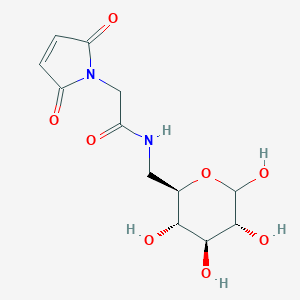

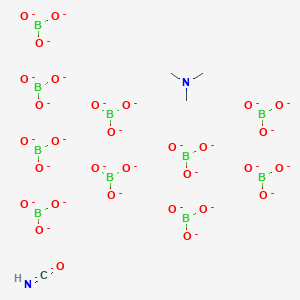



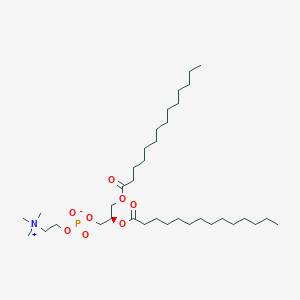
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)



